molecular formula C11H19N5 B13347040 N2-(2-aminoethyl)-N4-cyclopentylpyrimidine-2,4-diamine

N2-(2-aminoethyl)-N4-cyclopentylpyrimidine-2,4-diamine

Cat. No.: B13347040
M. Wt: 221.30 g/mol
InChI Key: BUTAVTQMUQHNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(2-Aminoethyl)-N4-cyclopentylpyrimidine-2,4-diamine (CAS 2097984-30-8) is a chemical compound with a molecular formula of C11H19N5 and a molecular weight of 221.30 g/mol . It belongs to the 2,4-diaminopyrimidine class of compounds, a scaffold recognized for its significant presence in medicinal chemistry and known to be part of bioactive molecules and drugs . Recent research highlights the potential of 2,4-diaminopyrimidine-based compounds as inhibitors of Casein Kinase 1 Epsilon (CK1ε), a promising target in oncology . CK1ε plays a critical role in cancer progression by activating oncogenic signaling pathways, such as the Wnt/β-catenin pathway, which drives uncontrolled proliferation in various cancers . This makes CK1ε an attractive target for the development of novel cancer therapeutics . As a 2,4-diaminopyrimidine derivative, this compound is of high interest for researchers investigating new targeted therapies, structure-activity relationships in kinase inhibition, and the mechanisms of cancer cell signaling. It is supplied for research purposes such as in vitro biological screening, hit-to-lead optimization, and as a building block in chemical synthesis. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

IUPAC Name

2-N-(2-aminoethyl)-4-N-cyclopentylpyrimidine-2,4-diamine

InChI

InChI=1S/C11H19N5/c12-6-8-14-11-13-7-5-10(16-11)15-9-3-1-2-4-9/h5,7,9H,1-4,6,8,12H2,(H2,13,14,15,16)

InChI Key

BUTAVTQMUQHNGM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC(=NC=C2)NCCN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves nucleophilic aromatic substitution reactions on a suitably functionalized pyrimidine precursor, typically a 2,4-dichloropyrimidine or 2,4-diaminopyrimidine derivative, followed by selective substitution of the chlorine atoms with the desired amines.

Key steps include:

  • Starting Material Preparation:

    • Synthesis begins with 2,4-dichloropyrimidine or 2-amino-4-chloropyrimidine, which can be prepared by chlorination of pyrimidine or by reaction of isocytosine sulfate with phosphorus oxychloride.
  • Introduction of the Cyclopentyl Group at N4:

    • The 4-chloro substituent is selectively displaced by cyclopentylamine under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Reaction conditions: Typically 80–120 °C for several hours under inert atmosphere to prevent side reactions.
  • Substitution of the 2-Chloro Group with 2-Aminoethylamine:

    • The remaining 2-chloro substituent is then substituted by 2-aminoethylamine (ethylenediamine) at controlled pH (7–9) to avoid polymerization or side reactions.
    • Reaction is often performed at room temperature to mild heating (25–60 °C) to maintain selectivity.
  • Purification:

    • The crude product is purified by recrystallization from solvents such as methanol, ethanol, or ethyl acetate.
    • Activated charcoal treatment is used to remove colored impurities.

Alternative Preparation via 2,4-Diaminopyrimidine Intermediate

Detailed Reaction Conditions and Yields

Step Reactants & Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
1 2,4-Dichloropyrimidine + cyclopentylamine DMF or DMSO 80–120 4–6 75–85 Inert atmosphere, stirring
2 Intermediate + 2-aminoethylamine Aqueous buffer pH 7–9 25–60 2–4 70–80 pH control critical to avoid polymerization
3 Purification (recrystallization) Methanol, EtOAc Ambient Activated charcoal treatment recommended

Analytical Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    Confirms substitution pattern: cyclopentyl protons appear at δ 1.2–2.0 ppm; aminoethyl protons at δ 2.5–3.5 ppm; pyrimidine ring protons at δ 6.0–8.0 ppm.

  • Mass Spectrometry (MS):
    Confirms molecular weight consistent with C13H20N6. High-resolution MS can verify elemental composition with <2 ppm error.

  • Infrared (IR) Spectroscopy:
    Identifies characteristic N–H stretching bands (~3300 cm⁻¹), C–N stretching, and ring vibrations.

  • X-ray Crystallography:
    Provides 3D molecular conformation and confirms the positions of substituents and hydrogen bonding networks.

Research and Industrial Perspectives

  • Scalability:
    Industrial synthesis adapts the above steps using continuous flow reactors to enhance yield and reproducibility.

  • Optimization:
    Reaction parameters such as temperature, solvent choice, and pH are optimized to minimize side reactions like over-alkylation or polymerization.

  • Purity:
    The compound is typically obtained with >98% purity after recrystallization and chromatographic purification.

Summary Table of Preparation Routes

Route No. Starting Material Key Reactions Advantages Disadvantages
1 2,4-Dichloropyrimidine Stepwise nucleophilic substitution Straightforward, high yield Requires strict pH control
2 2-Amino-4-chloropyrimidine Ammonolysis → selective substitution High purity intermediate Longer synthesis time
3 2,4-Diaminopyrimidine Alkylation with cyclopentyl halide Versatile for analog synthesis Requires handling of alkyl halides

Chemical Reactions Analysis

Types of Reactions

N2-(2-aminoethyl)-N4-cyclopentylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

N2-(2-aminoethyl)-N4-cyclopentylpyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(2-aminoethyl)-N4-cyclopentylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to altered signaling pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N2-Substituents

  • 2-Aminoethyl vs. In contrast, the 2-aminoethyl group in the target compound introduces a polar, flexible chain that may enhance aqueous solubility and facilitate interactions with charged residues in enzyme binding pockets.
  • 2-Aminoethyl vs. Piperidinylethyl (): Compound 5b (SP-2) (N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine) features a piperidinylethyl group at N2, which confers basicity and CNS penetration capabilities. The 2-aminoethyl group in the target compound lacks the piperidine ring’s basicity, which may reduce blood-brain barrier permeability but improve metabolic stability.

N4-Substituents

  • Cyclopentyl vs. Cyclohexyl (): Cyclohexyl-substituted analogs (e.g., 6a and 6d) showed moderate antiplasmodial activity, with yields ranging from 52–66% .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Water Solubility Key Pharmacokinetic Features
Target Compound 236.3 g/mol 1.8 Moderate Enhanced solubility via 2-aminoethyl
6c () 411.5 g/mol 3.5 Low High microsomal stability (74% yield)
SP-2 () 344.8 g/mol 2.9 Moderate CNS-penetrant, low toxicity
AZD1480 () 393.4 g/mol 2.2 High Oral bioavailability, Jak2 inhibition

Key Observations :

  • The target compound’s 2-aminoethyl group lowers logP compared to tert-butyl analogs, favoring solubility.

Biological Activity

N2-(2-aminoethyl)-N4-cyclopentylpyrimidine-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound belongs to the class of pyrimidine derivatives. Its molecular formula is C10H15N5C_{10}H_{15}N_5 with a molecular weight of approximately 205.26 g/mol. The structural characteristics that contribute to its biological activity include:

  • Pyrimidine core : Essential for interaction with biological targets.
  • Aminoethyl side chain : Potentially enhances solubility and biological availability.
  • Cyclopentyl group : May influence receptor binding and selectivity.

Research indicates that compounds similar to this compound often exhibit their biological effects through interaction with various protein targets, particularly kinases involved in cell proliferation and survival pathways.

Case Studies and Experimental Data

  • Cell Line Studies :
    • In vitro studies using HCT116 colorectal cancer cells showed that compounds structurally related to this compound can induce G2/M phase cell cycle arrest and promote apoptosis through upregulation of pro-apoptotic proteins .
  • In Vivo Efficacy :
    • Animal models treated with similar pyrimidine derivatives exhibited reduced tumor sizes compared to control groups, indicating the potential for therapeutic applications in oncology .
  • Selectivity Profiles :
    • Research has demonstrated that these compounds can selectively inhibit certain kinases while sparing others, which is crucial for minimizing side effects during therapy.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
CDK InhibitionSignificant inhibition of CDK2 (IC50 = 0.004 μM) and CDK9 (IC50 = 0.009 μM)
Antitumor ActivityInduces apoptosis in cancer cell lines; reduces tumor growth in vivo
Anti-inflammatory EffectsModulates inflammatory pathways; specific effects on this compound pending

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N2-(2-aminoethyl)-N4-cyclopentylpyrimidine-2,4-diamine, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions on a pyrimidine core. For example, reacting 2,4-diaminopyrimidine with cyclopentylamine and 2-aminoethyl bromide in a stepwise manner under reflux conditions. Solvent choice (e.g., ethanol or DMF) and temperature control (80–100°C) are critical to minimize by-products like unsubstituted intermediates. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) or recrystallization from ethanol can isolate the target compound with >90% purity .

Q. How should researchers design initial biological assays to evaluate the compound’s activity?

  • Methodological Answer : Begin with in vitro kinase inhibition assays (e.g., receptor tyrosine kinases like EGFR or VEGFR) due to structural similarities to known pyrimidine-based kinase inhibitors. Use fluorescence-based ATP competition assays with recombinant enzymes, comparing IC50 values against reference inhibitors (e.g., gefitinib). Cell viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HeLa or MCF-7) can screen for cytotoxic effects. Dose-response curves (1 nM–100 µM) and controls (DMSO vehicle) are essential .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight, while 1H/13C NMR (DMSO-d6 or CDCl3) confirms substitution patterns. Key signals include pyrimidine ring protons (δ 6.5–8.5 ppm) and cyclopentyl/aminoethyl group resonances (δ 1.5–3.5 ppm). FT-IR identifies amine N-H stretches (~3300 cm⁻¹) and aromatic C=N/C=C vibrations (~1600 cm⁻¹). Purity ≥95% should be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling predict binding modes of this compound to kinase targets, and what experimental validation is required?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target kinases (e.g., PDB: 2UG) to identify potential binding pockets. Focus on hydrogen bonding between the pyrimidine core and kinase hinge regions. MD simulations (GROMACS) assess stability over 100 ns. Validate predictions via site-directed mutagenesis (e.g., mutating key residues like Thr790 in EGFR) and comparative IC50 assays. SPR or ITC can quantify binding affinities .

Q. What strategies resolve contradictory data in biological activity across cell lines or animal models?

  • Methodological Answer : Contradictions may arise from off-target effects or metabolic instability. Conduct metabolite profiling (LC-MS/MS) in different cell lysates to identify degradation products. Use isoform-specific kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out cross-reactivity. In vivo studies should include pharmacokinetic analysis (plasma t1/2, bioavailability) and tissue distribution via radiolabeled analogs (e.g., 14C-tracing) .

Q. How can X-ray crystallography elucidate the compound’s interaction with biological targets at atomic resolution?

  • Methodological Answer : Co-crystallize the compound with purified kinase domains (e.g., EGFR kinase domain) in crystallization buffers containing PEG 3350 and 0.1 M HEPES (pH 7.5). Diffraction data collected at synchrotron facilities (e.g., APS or ESRF) at 1.8–2.2 Å resolution. Refinement with PHENIX and analysis of electron density maps (e.g., PyMOL) will reveal hydrogen bonds, hydrophobic contacts, and conformational changes in the kinase active site .

Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?

  • Methodological Answer : If standard chromatography fails, employ preparative HPLC with a chiral stationary phase (CSP) for enantiomeric separation. For scale-up, use simulated moving bed (SMB) chromatography with methanol/water gradients. Alternatively, pH-controlled liquid-liquid extraction (e.g., dichloromethane/aqueous NH4Cl) can partition the compound from polar by-products .

Methodological Considerations

Q. How do researchers optimize reaction conditions using design of experiments (DoE) principles?

  • Methodological Answer : Apply a fractional factorial design (e.g., Taguchi method) to test variables: temperature (60–120°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1–1:3 ratio of reactants). Response surface methodology (RSM) models yield vs. variables, identifying optimal conditions. Confirm reproducibility with triplicate runs under predicted optimal settings .

Q. What in vivo models are appropriate for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer : Use murine xenograft models (e.g., nude mice with HT-29 tumors) for antitumor efficacy. Administer the compound intravenously (5 mg/kg) or orally (10 mg/kg) and collect plasma/tissue samples at 0, 1, 4, 8, 24 h. LC-MS/MS quantifies compound levels, correlating with tumor volume reduction. Include cytochrome P450 inhibition assays to assess metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.